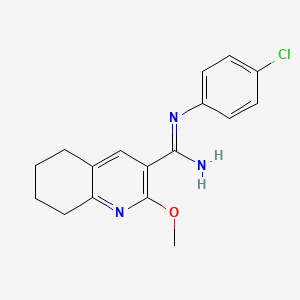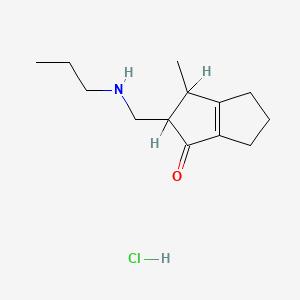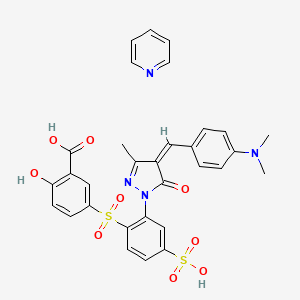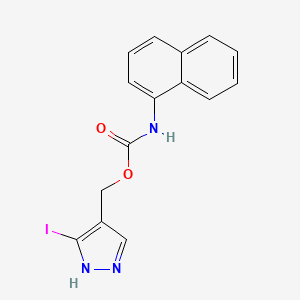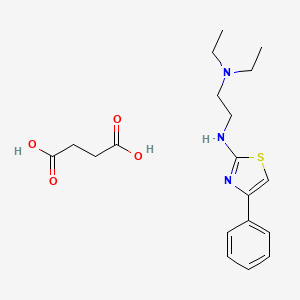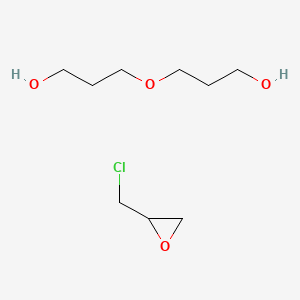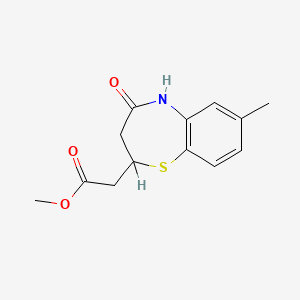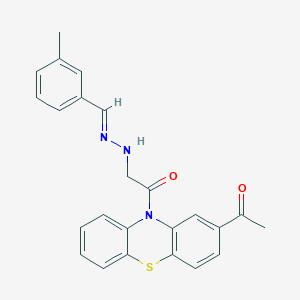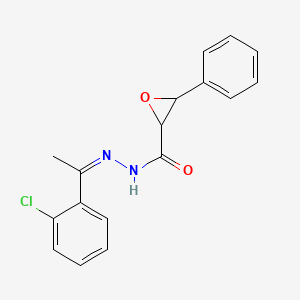
3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyloxirane ring and a hydrazide group, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of 3-phenyloxiranecarboxylic acid with 1-(2-chlorophenyl)ethylidenehydrazine. This reaction is often carried out in the presence of a catalyst, such as AlCl3·6H2O, in an aqueous medium . The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis process. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient reaction conditions .
化学反応の分析
Types of Reactions
3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
科学的研究の応用
3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in its potential anti-cancer applications, where it can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share similar biological activities, such as antiviral and anticancer properties.
Acyl Hydrazides: These compounds are structurally similar and undergo similar chemical reactions.
Uniqueness
What sets 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide apart is its unique combination of a phenyloxirane ring and a hydrazide group, which confer distinct reactivity and potential for diverse applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
特性
CAS番号 |
133662-11-0 |
|---|---|
分子式 |
C17H15ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-11(13-9-5-6-10-14(13)18)19-20-17(21)16-15(22-16)12-7-3-2-4-8-12/h2-10,15-16H,1H3,(H,20,21)/b19-11- |
InChIキー |
QDAMCKJYEISSPE-ODLFYWEKSA-N |
異性体SMILES |
C/C(=N/NC(=O)C1C(O1)C2=CC=CC=C2)/C3=CC=CC=C3Cl |
正規SMILES |
CC(=NNC(=O)C1C(O1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




